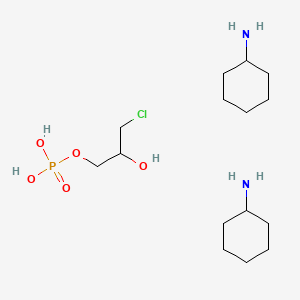
alpha-Chlorohydrin-1-phosphate biscyclohexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Chlorohydrin-1-phosphate biscyclohexylamine is a chemical compound with the molecular formula 2C6H13N.C3H8ClO5P and a molecular weight of 388.868 . It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Chlorohydrin-1-phosphate biscyclohexylamine typically involves the reaction of 1,2-propanediol with phosphorus oxychloride to form 3-chloro-1,2-propanediol. This intermediate is then reacted with phosphoric acid to produce alpha-Chlorohydrin-1-phosphate. Finally, the compound is treated with cyclohexylamine to form the biscyclohexylamine salt .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Alpha-Chlorohydrin-1-phosphate biscyclohexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield phosphoric acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Alpha-Chlorohydrin-1-phosphate biscyclohexylamine has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of alpha-Chlorohydrin-1-phosphate biscyclohexylamine involves the inhibition of glyceraldehyde-3-phosphate dehydrogenase (G3PDH) activity in spermatozoa . This inhibition disrupts glycolysis, leading to decreased ATP production and impaired sperm motility. The compound also affects other cellular processes by interfering with protein tyrosine phosphorylation and the cyclic AMP-protein kinase A pathway .
Comparison with Similar Compounds
Alpha-Chlorohydrin-1-phosphate biscyclohexylamine is unique compared to other similar compounds due to its specific inhibitory effects on G3PDH and its potential as an antifertility agent. Similar compounds include:
Alpha-Chlorohydrin: Known for its antifertility effects and enzyme inhibition properties.
Glyceraldehyde-3-phosphate dehydrogenase inhibitors: These compounds share similar mechanisms of action but may differ in their specificity and potency.
Properties
CAS No. |
31537-45-8 |
|---|---|
Molecular Formula |
C15H34ClN2O5P |
Molecular Weight |
388.87 g/mol |
IUPAC Name |
(3-chloro-2-hydroxypropyl) dihydrogen phosphate;cyclohexanamine |
InChI |
InChI=1S/2C6H13N.C3H8ClO5P/c2*7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h2*6H,1-5,7H2;3,5H,1-2H2,(H2,6,7,8) |
InChI Key |
HYFCADSYJBHWDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C(C(CCl)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















